molecular formula C18H15N3O5 B14295162 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid CAS No. 114246-77-4

10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid

Cat. No.: B14295162
CAS No.: 114246-77-4
M. Wt: 353.3 g/mol
InChI Key: JULPTTNGWQVPFN-UHFFFAOYSA-N
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Chemical Reactions Analysis

10-(2-Aminoethyl)benzo[a]phenoxazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, phenols, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenols catalyzed by Pd/t-BuXPhos/K3PO4 system yields ether derivatives .

Mechanism of Action

The mechanism of action of 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase . These interactions inhibit the activity of these enzymes, leading to its antibacterial and anticancer effects. The compound’s ability to bind to these targets with high affinity makes it a promising candidate for further drug development .

Properties

CAS No.

114246-77-4

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

10-(2-aminoethyl)benzo[a]phenoxazin-5-one;nitric acid

InChI

InChI=1S/C18H14N2O2.HNO3/c19-8-7-11-5-6-16-14(9-11)20-18-13-4-2-1-3-12(13)15(21)10-17(18)22-16;2-1(3)4/h1-6,9-10H,7-8,19H2;(H,2,3,4)

InChI Key

JULPTTNGWQVPFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=CC(=C4)CCN.[N+](=O)(O)[O-]

Origin of Product

United States

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